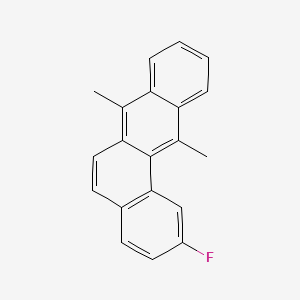
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-2-FLUORO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-7,12-dimethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H15F This compound is known for its unique structural properties, which include a fluorine atom and two methyl groups attached to the benzo[a]anthracene framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7,12-dimethylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of 7,12-dimethylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for 2-fluoro-7,12-dimethylbenzo[a]anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: 2-fluoro-7,12-dimethylbenzo[a]anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: The fluorine atom in 2-fluoro-7,12-dimethylbenzo[a]anthracene can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated benzo[a]anthracene derivatives.
Substitution: Various substituted benzo[a]anthracene derivatives depending on the nucleophile used.
科学的研究の応用
2-fluoro-7,12-dimethylbenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic properties.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or as a probe to study drug-DNA interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
作用機序
The mechanism of action of 2-fluoro-7,12-dimethylbenzo[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, leading to structural distortions and potential mutations. This interaction is facilitated by the planar structure of the benzo[a]anthracene core and the presence of the fluorine atom, which can form hydrogen bonds with DNA bases. The compound’s effects are mediated through the activation of metabolic pathways that convert it into reactive intermediates, which can form covalent adducts with DNA, leading to mutagenesis and carcinogenesis.
類似化合物との比較
7,12-dimethylbenzo[a]anthracene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
9,10-dimethylbenzo[a]anthracene: Has methyl groups at different positions, leading to different chemical and biological properties.
7,12-dimethylbenzo[a]phenanthrene: Another structural isomer with distinct reactivity and applications.
Uniqueness: 2-fluoro-7,12-dimethylbenzo[a]anthracene is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and affects its interaction with biological macromolecules, making it a valuable compound for research in various scientific fields.
特性
CAS番号 |
68141-56-0 |
|---|---|
分子式 |
C20H15F |
分子量 |
274.3 g/mol |
IUPAC名 |
2-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
InChIキー |
RXIRTUHITWQPFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


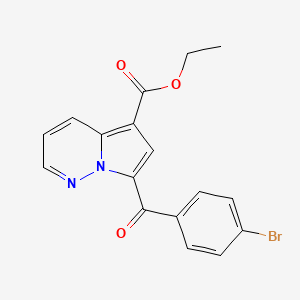
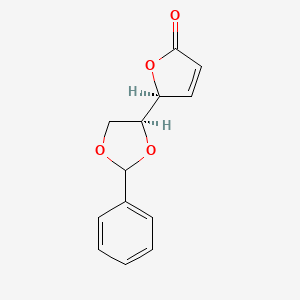
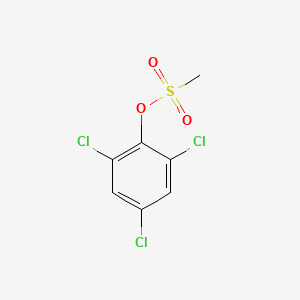

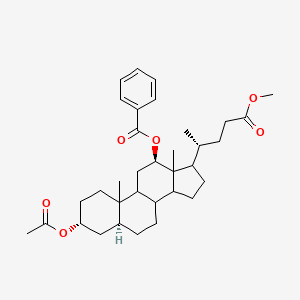
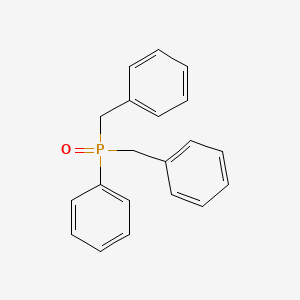
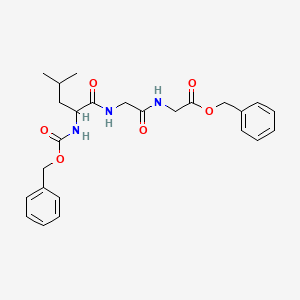
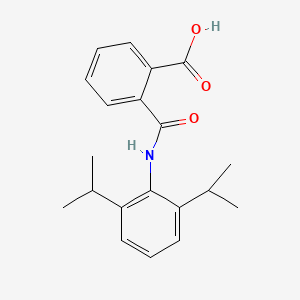


![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)

![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)

